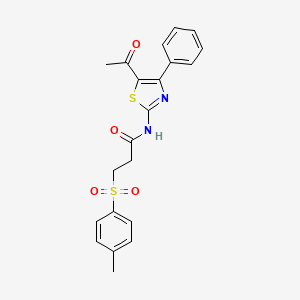
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide, also known as ATSP-7041, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has shown promising results in various biological assays.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide involves the condensation of 5-acetyl-4-phenylthiazol-2-amine with 3-tosylpropanoyl chloride, followed by purification and isolation of the product.
Starting Materials
5-acetyl-4-phenylthiazol-2-amine, 3-tosylpropanoyl chloride, Anhydrous THF, Triethylamine, Methanol, Diethyl ether, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Dissolve 5-acetyl-4-phenylthiazol-2-amine (1.0 equiv) in anhydrous THF and cool the solution to 0°C., Step 2: Add triethylamine (1.2 equiv) to the solution and stir for 10 minutes., Step 3: Slowly add 3-tosylpropanoyl chloride (1.1 equiv) to the solution and stir for 2 hours at 0°C., Step 4: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours., Step 5: Quench the reaction by adding methanol (10 mL) and stirring for 30 minutes., Step 6: Add diethyl ether (50 mL) to the reaction mixture and stir for 10 minutes., Step 7: Separate the organic layer and wash it with 5% sodium bicarbonate solution (2 x 20 mL) and brine (20 mL)., Step 8: Dry the organic layer over anhydrous sodium sulfate and filter the solution., Step 9: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 10: Purify the crude product by column chromatography using a mixture of methanol and diethyl ether as the eluent., Step 11: Recrystallize the purified product from methanol to obtain N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide as a white solid.
作用機序
The exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer progression, inflammation, and viral replication. N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB leads to the suppression of inflammation. Finally, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the activity of HSV-1 and HSV-2 by blocking the viral DNA replication.
生化学的および生理学的効果
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In addition, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In inflammation, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In viral infections, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been shown to inhibit the viral DNA replication, leading to the inhibition of viral replication and spread.
実験室実験の利点と制限
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has shown potent activity against various cancer cell lines, inflammation, and viral infections. In addition, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has shown low toxicity in preclinical studies, indicating its potential as a safe and effective therapeutic agent. However, there are also limitations to the use of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
将来の方向性
There are several future directions for the study of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide. First, further studies are needed to determine the exact mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in cancer, inflammation, and viral infections. Second, preclinical studies are needed to determine the pharmacokinetics and pharmacodynamics of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in vivo. Third, clinical trials are needed to determine the safety and efficacy of N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide in humans. Fourth, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be used as a lead compound for the development of more potent and selective analogs. Finally, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide can be used in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
科学的研究の応用
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and infectious diseases. In cancer research, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has shown potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. In addition, N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
特性
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-14-8-10-17(11-9-14)29(26,27)13-12-18(25)22-21-23-19(20(28-21)15(2)24)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXNVXJHKTTYIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-3-tosylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

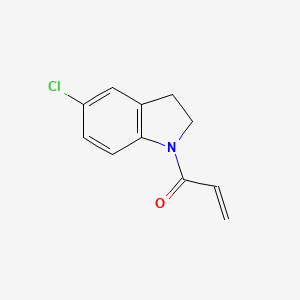
![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)
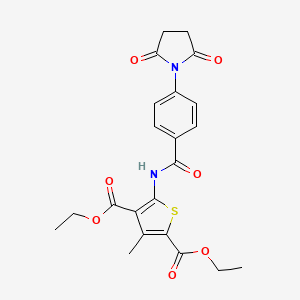
![1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2948527.png)
![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)
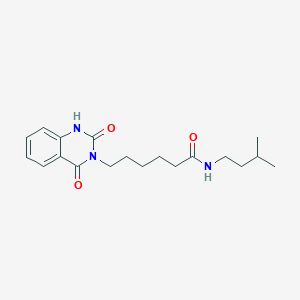
![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)
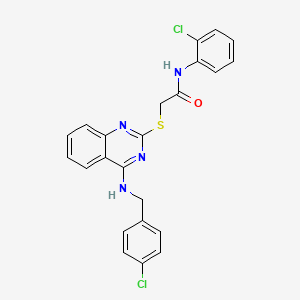
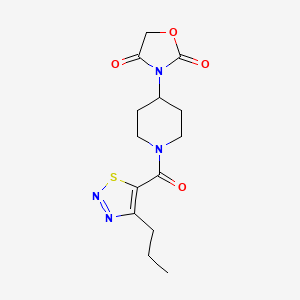
![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)
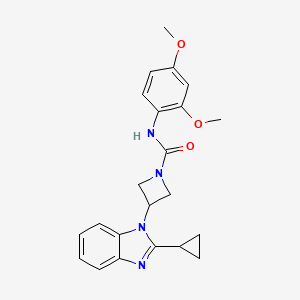
![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)
![1-[(4-Aminophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2948543.png)